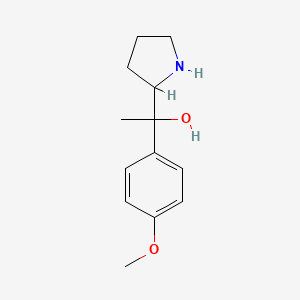

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol

Description

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol is a chiral secondary alcohol featuring a 4-methoxyphenyl group and a pyrrolidine ring attached to a central ethan-1-ol backbone. The methoxy group enhances electron density on the aromatic ring, influencing solubility and reactivity, while the pyrrolidine introduces a nitrogen heterocycle capable of hydrogen bonding and base-catalyzed interactions.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(15,12-4-3-9-14-12)10-5-7-11(16-2)8-6-10/h5-8,12,14-15H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJLILFYLVEXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCN1)(C2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, also known by its CAS number 1344349-87-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.

The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.29 g/mol. Its structure includes a pyrrolidine ring and a methoxyphenyl group, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO2 |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-1-pyrrolidin-2-ylethanol |

| Purity | Typically ≥95% |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including this compound. For instance, a study examining the activity of monomeric alkaloids found that certain pyrrolidine compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study:

In vitro tests conducted on related pyrrolidine derivatives demonstrated that modifications in their chemical structure could enhance their antibacterial efficacy. For example, the addition of halogen substituents was shown to increase bioactivity significantly, suggesting that similar modifications could be explored for this compound to optimize its antibacterial potential .

The biological activity of this compound may be attributed to its ability to interact with bacterial cell membranes or inhibit essential metabolic pathways within the microorganisms. The presence of the methoxy group is believed to enhance lipophilicity, facilitating better membrane penetration and increased bioactivity.

Applications De Recherche Scientifique

Pharmacological Studies

1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent for neurological disorders. Its structural similarity to other psychoactive substances suggests that it may interact with neurotransmitter systems.

Key Findings:

- Dopamine Transporter Inhibition: Similar compounds have shown to inhibit the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft. This mechanism is crucial for the treatment of conditions such as depression and ADHD .

- Serotonin Receptor Affinity: Some derivatives exhibit varying affinity for serotonin receptors, which could be beneficial in treating mood disorders .

Neuropharmacology

The compound's effects on neuropharmacological pathways have been a focus of research. Studies indicate that it may modulate neurotransmitter release and receptor activation, which are vital for cognitive functions.

Case Study:

A study examining the effects of similar compounds on cognitive performance in animal models demonstrated enhanced memory retention and learning capabilities when administered at specific dosages. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Synthesis of Analog Compounds

The synthesis of this compound serves as a precursor for developing novel analogs with improved pharmacological profiles. Researchers have been exploring various synthetic routes to optimize yield and purity.

Synthesis Overview:

The compound can be synthesized through a multi-step process involving the reaction of pyrrolidine with appropriate aryl ketones under controlled conditions. The purity of synthesized compounds is often verified using techniques such as NMR spectroscopy and HPLC .

Comparaison Avec Des Composés Similaires

Structural Analogs and Their Key Differences

The following table summarizes structural analogs, synthesis methods, and applications:

Physicochemical Properties

- Solubility: The 4-methoxyphenyl group enhances solubility in polar solvents (e.g., DCM, MeOH) compared to non-substituted analogs .

- Melting Points : Pyrazole derivatives exhibit higher melting points (e.g., 87–94°C) due to hydrogen bonding, whereas pyrrolidine analogs are typically liquids or low-melting solids .

- Chirality : Enantiomers of 1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol show distinct optical rotations ([α]D = ±15°), critical for biological activity .

Méthodes De Préparation

Friedel-Crafts Acylation and Bromination

A common approach to introduce the aryl group is via Friedel-Crafts acylation of anisole (4-methoxybenzene) to form 1-(4-methoxyphenyl)ethanone derivatives. This intermediate can then be brominated at the alpha position to generate α-bromo ketones, which serve as key electrophilic intermediates for subsequent nucleophilic substitution.

Nucleophilic Substitution with Pyrrolidine

The α-bromo ketone intermediate reacts with pyrrolidine under mild conditions (room temperature to slightly elevated temperature) in solvents like diethyl ether or ethanol. This nucleophilic substitution replaces the bromine with the pyrrolidine ring, forming the 1-(4-methoxyphenyl)-2-pyrrolidinyl ethanone intermediate.

Reduction to Ethan-1-ol

The ketone group is then reduced to the corresponding secondary alcohol, this compound. This reduction can be achieved using common hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), depending on the sensitivity of other functional groups.

Purification and Characterization

Purification of the final product often involves:

- Extraction with aqueous solutions to remove impurities,

- Recrystallization from solvent mixtures such as ethanol/ether or dichloromethane/hexane to enhance purity,

- Use of diastereomeric salt formation with chiral acids (e.g., dibenzoyl-D-tartaric acid) for enantiomeric resolution if required.

Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR),

- Mass spectrometry (MS),

- Optical rotation measurements for chiral purity,

- X-ray crystallography for absolute configuration confirmation when applicable.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 4-Methoxybenzene, Acyl chloride, Lewis acid catalyst | Formation of 1-(4-methoxyphenyl)ethanone |

| 2 | α-Bromination | Bromine or N-bromosuccinimide (NBS) | α-Bromo ketone intermediate |

| 3 | Nucleophilic substitution | Pyrrolidine, Et2O or EtOH, room temp | 1-(4-Methoxyphenyl)-2-pyrrolidinyl ethanone |

| 4 | Reduction | NaBH4 or LiAlH4, appropriate solvent | Target compound: this compound |

| 5 | Purification | Extraction, recrystallization, salt formation | Pure, possibly enantiomerically enriched product |

Research Findings and Optimization Notes

- The synthetic route is efficient and allows for late-stage functionalization, which is beneficial for medicinal chemistry applications where structural diversity is desired.

- Attempts to reduce amides or protect ketones in related synthetic schemes showed challenges; thus, direct hydrolysis and reduction routes are preferred for simplicity and yield.

- Enantiomeric resolution can be achieved via diastereomeric salt formation using dibenzoyl-D-tartaric acid, allowing for high diastereomeric excess (>95%) as confirmed by NMR and X-ray crystallography.

- The method avoids harsh conditions and expensive catalysts, making it suitable for scale-up and pharmaceutical applications.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-1-(pyrrolidin-2-yl)ethan-1-ol, and how can yield and purity be maximized?

The synthesis often involves hydrogenation or cyclopropane formation. For example, catalytic hydrogenation of 2-acetylpyrrole using Rh/Al2O3 under H₂ achieves quantitative yields of pyrrolidine-ethanol derivatives . Cyclopropane synthesis via reactions with 1-(4-methoxyphenyl)ethan-1-one under controlled conditions (e.g., 84% yield using Et₂O/Pentane gradient purification) is also effective . Key parameters include catalyst selection, solvent polarity, and temperature control. Purity is ensured via TLC/GC-MS monitoring and chromatography .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are critical. ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., methoxy, pyrrolidine protons), while GC-MS confirms molecular weight and purity . High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide additional structural validation .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore its biological targets?

SAR studies require synthesizing analogues with modifications to the methoxyphenyl or pyrrolidine moieties. For example, replacing the methoxy group with halogens or alkyl chains can assess electronic/steric effects. Biological assays (e.g., calcium flux assays for Store-Operated Calcium Entry inhibition) link structural changes to activity . Computational docking models predict binding affinities to receptors like G-protein-coupled receptors (GPCRs) .

Advanced: What computational strategies are recommended to model its interaction with biological targets?

Molecular dynamics simulations and density functional theory (DFT) optimize 3D conformations. Docking software (e.g., AutoDock Vina) identifies binding pockets in targets like enzymes or ion channels. Free energy perturbation (FEP) calculations quantify binding energy changes due to substituent modifications .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity data?

Contradictions arise from variable reaction conditions (e.g., catalyst loading, solvent purity). Systematic replication under standardized protocols is essential. For biological data, validate assays using positive/negative controls and orthogonal methods (e.g., SPR vs. fluorescence assays) . Meta-analyses of published datasets can identify outliers or trends .

Advanced: What methodologies resolve stereochemical effects on its pharmacological activity?

Chiral resolution via diastereomeric salt formation (e.g., using (−)-camphorsulfonic acid) separates enantiomers . Circular dichroism (CD) and polarimetry confirm absolute configuration. Comparative bioassays of enantiomers quantify stereospecific activity (e.g., receptor binding or metabolic stability) .

Basic: How can hyphenated analytical techniques improve its quantification in complex matrices?

LC-MS/MS or GC-MS with selective ion monitoring (SIM) enhances sensitivity in biological samples. Solid-phase extraction (SPE) pre-concentrates the compound, while internal standards (e.g., deuterated analogues) correct for matrix effects .

Advanced: What in vitro/in vivo models are suitable for studying its biological interactions?

In vitro: Use cell lines overexpressing target receptors (e.g., HEK293 for GPCRs) or primary neurons for neuroactivity. In vivo: Rodent models assess pharmacokinetics (e.g., bioavailability via oral/IP administration) and toxicity (e.g., liver enzyme profiling) .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Catalyst deactivation (e.g., Rh/Al2O3 in hydrogenation) requires periodic regeneration. Exothermic reactions demand temperature-controlled reactors. Purification bottlenecks are addressed via centrifugal partition chromatography (CPC) or recrystallization optimization .

Advanced: What are the primary degradation products under physiological or storage conditions?

Oxidation of the pyrrolidine ring forms ketones or lactams, while methoxy group demethylation generates phenolic derivatives. Accelerated stability studies (40°C/75% RH) with LC-MS identify degradants. Lyophilization or inert atmosphere storage minimizes degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.